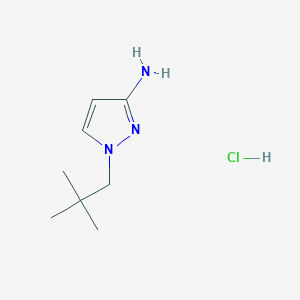![molecular formula C8H15Cl2N3O B2892580 1-[(1,3-Oxazol-4-yl)methyl]piperazine dihydrochloride CAS No. 2173999-93-2](/img/structure/B2892580.png)
1-[(1,3-Oxazol-4-yl)methyl]piperazine dihydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“1-[(1,3-Oxazol-4-yl)methyl]piperazine dihydrochloride” is a chemical compound with the molecular formula C8H14ClN3O . It is a derivative of piperazine, which is a heterocyclic compound containing a six-membered ring with two nitrogen atoms at opposite positions in the ring .
Synthesis Analysis
The synthesis of piperazine derivatives has been a topic of interest in recent years due to their wide range of biological activities . The methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing amino group, parallel solid-phase synthesis, and photocatalytic synthesis .Molecular Structure Analysis
The molecular structure of “1-[(1,3-Oxazol-4-yl)methyl]piperazine dihydrochloride” consists of a piperazine ring attached to an oxazole ring via a methylene bridge . The oxazole ring is a five-membered ring containing one oxygen atom and one nitrogen atom .Aplicaciones Científicas De Investigación
Antibacterial Research
Oxazole derivatives have been studied for their antibacterial potential against various bacterial strains such as Staphylococcus aureus, Streptococcus pyogenes, Pseudomonas aeruginosa, Escherichia coli, and fungi like Candida albicans, Aspergillus niger, and Aspergillus clavatus .
Anticancer Research
Research has focused on the synthesis and in vitro anticancer evaluation of functionalized oxazoles, indicating their potential application in cancer treatment studies .
Antiviral Research
Some oxazole derivatives have been evaluated for their ability to inhibit viral entry, suggesting a role in antiviral research .
Enzyme Inhibition Studies
Oxazoles have been investigated for their antimonooxidase activity, which could be relevant in studies related to enzyme inhibition .
Synthesis of Peptidomimetics
Functionalized oxazole and thiazole peptidomimetics have been developed as antimicrobial agents, indicating their use in the synthesis of peptidomimetics .
Direcciones Futuras
The future directions for the study of “1-[(1,3-Oxazol-4-yl)methyl]piperazine dihydrochloride” and similar compounds could involve further exploration of their synthesis methods, chemical reactions, and biological activities. Given the wide range of biological activities exhibited by oxazole derivatives, these compounds could have potential applications in the development of new pharmaceuticals .
Mecanismo De Acción
Target of Action
It’s worth noting that piperazine, a component of this compound, is known to have anthelmintic action, primarily targeting parasites such as roundworm and pinworm .
Mode of Action
Piperazine compounds, however, generally mediate their anthelmintic action by paralyzing parasites, allowing the host body to easily remove or expel the invading organism .
Pharmacokinetics
It’s known that upon entry into the systemic circulation, piperazine, a component of this compound, is partly oxidized and partly eliminated as an unchanged compound .
Result of Action
Piperazine compounds are known to paralyze parasites, leading to their expulsion from the host body .
Propiedades
IUPAC Name |
4-(piperazin-1-ylmethyl)-1,3-oxazole;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13N3O.2ClH/c1-3-11(4-2-9-1)5-8-6-12-7-10-8;;/h6-7,9H,1-5H2;2*1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
INEXDZQNJKANCV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)CC2=COC=N2.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15Cl2N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(E)-3-(2-Chloropyridin-4-yl)-N-cyclopropyl-N-[2-(methanesulfonamido)ethyl]prop-2-enamide](/img/structure/B2892497.png)
![4-(7-methoxy-5-(pyridin-3-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazin-2-yl)phenol](/img/structure/B2892499.png)




![2-chloro-N-[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-yl]-5-nitrobenzamide](/img/structure/B2892507.png)






![1-((2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)methoxy)-3-(4-(4-methoxyphenyl)piperazin-1-yl)propan-2-ol dihydrochloride](/img/structure/B2892519.png)